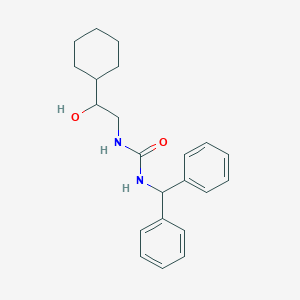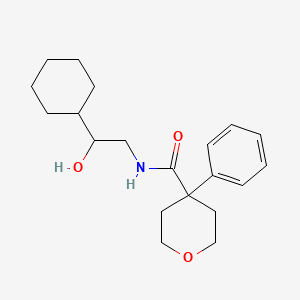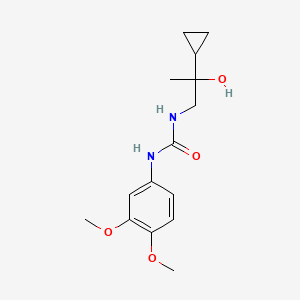
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea, also known as CHDMU, is a type of compound used in a variety of scientific research applications. It is a cyclic urea derivative that has been used in a variety of experiments to study its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of cyclic ureas and their effects on enzyme function. It has also been used to study the effects of cyclic ureas on the induction of apoptosis and cell death. Additionally, it has been used to study the effects of cyclic ureas on the regulation of gene expression.
作用機序
The mechanism of action of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea is not fully understood, but it is believed to involve the binding of the compound to a specific enzyme or receptor, which then triggers a signal transduction cascade. This cascade leads to the activation of various signal transduction pathways, which ultimately lead to changes in gene expression and cell behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea have been studied in a variety of experiments. It has been shown to have anti-inflammatory and anti-cancer effects, as well as being able to induce apoptosis and cell death. Additionally, it has been shown to have a role in the regulation of gene expression and cell behavior.
実験室実験の利点と制限
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store, and it has a low toxicity profile. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea in laboratory experiments. It is not as potent as some other compounds, and its mechanism of action is not fully understood.
将来の方向性
There are several potential future directions for research involving 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea. These include further studies into its mechanism of action, its effects on gene regulation, and its potential therapeutic applications. Additionally, further studies could be conducted to determine the effects of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea on other biological processes, such as metabolism, cell proliferation, and cell differentiation. Finally, further studies could be conducted to explore the potential of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea as an adjuvant in drug delivery.
合成法
The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has been achieved via a two-step synthesis method. The first step involves the reaction of 2-cyclohexyl-2-hydroxyethyl diphenylmethyl carbonate with urea in the presence of a base. This reaction yields 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea and dimethyl carbonate. The second step involves the hydrolysis of the dimethyl carbonate, which yields the desired product, 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea.
特性
IUPAC Name |
1-benzhydryl-3-(2-cyclohexyl-2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-20(17-10-4-1-5-11-17)16-23-22(26)24-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,25H,1,4-5,10-11,16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOATMMFZWVNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-cyclohexyl-2-hydroxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495214.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6495222.png)


![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)
![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)
![N-benzyl-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495277.png)
![ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6495282.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6495290.png)
![ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6495299.png)

![ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6495318.png)